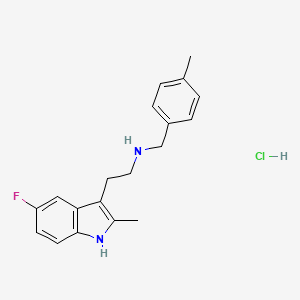
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that might be studied for their potential biological or chemical applications. These compounds often include a benzylamine group and might be related to indole derivatives, which are known for their presence in a wide variety of natural and synthetic compounds with significant biological activities.
Synthesis Analysis
The synthesis of similar compounds typically involves complex reactions including condensation, acylation, and cyclization steps. For example, derivatives of 5-fluoro-1H-indol-1-yl methyl ketone have been synthesized using nickel ferrite nanoparticles in the presence of various reagents to facilitate the reaction processes (Rao et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds like the one is characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods help in determining the positions of the functional groups and the overall geometry of the molecule. For instance, benzimidazole derivatives have been characterized to confirm their structures and potential as biological active molecules (Aydın et al., 2017).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The specific reactions depend on the functional groups present in the molecule. For example, N-methylbenzylammonium fluorochromate(VI) on silica gel has been used as a selective and efficient heterogeneous oxidant for the oxidation of alcohols to aldehydes and ketones (Kassaee et al., 2004).
Applications De Recherche Scientifique
Photolysis in Photoaffinity Probes
The use of similar compounds in photoaffinity probes has been examined through the photolysis of related diazirines, revealing insights into their potential utility and limitations in obtaining primary sequence data in biological systems. This study sheds light on the intricacies of photoinsertion processes and the subsequent elimination and hydrolysis sequences that can reverse these processes (Platz et al., 1991).
Detection of Mercury
A novel macromolecule, structurally related to the compound of interest, has been developed for the selective optical detection of mercury. The sensor, which includes fluoroionophoric and chromophoric properties, indicates Hg2+ binding through fluorescence quenching and a chromogenic change detectable by the naked eye (Wanichacheva et al., 2009).
Metabolism in Human Hepatocytes
Studies on similar phenethylamines have revealed their extensive metabolism in human hepatocytes, leading to a variety of metabolites through processes like hydroxylation, O-demethylation, and glucuronidation. This research is crucial for understanding the metabolism and elimination properties of these compounds (Kim et al., 2019).
Synthesis of Imidazolidinones
Research on the synthesis of related compounds, such as 2-t-butyl-3,5-dimethylimidazolidin-4-one, provides insights into the methodologies and reagents used in synthesizing complex organic structures. This research contributes to the broader field of organic synthesis and chemical engineering (Graham et al., 2012).
Catalytic Activity in Organic Synthesis
The catalytic activity of nickel ferrite nanoparticles in the synthesis of derivatives structurally related to the compound of interest has been explored. This research highlights the potential of using such catalysts in organic synthesis, particularly in the formation of complex organic molecules (Rao et al., 2019).
Propriétés
IUPAC Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methylphenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2.ClH/c1-13-3-5-15(6-4-13)12-21-10-9-17-14(2)22-19-8-7-16(20)11-18(17)19;/h3-8,11,21-22H,9-10,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWQGQHSKOALQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCC2=C(NC3=C2C=C(C=C3)F)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(4-methylbenzyl)ethanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

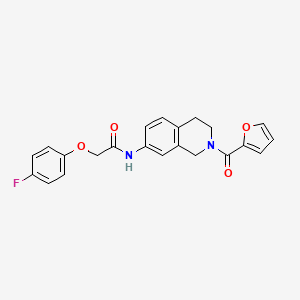
![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]imidazole](/img/structure/B2491052.png)
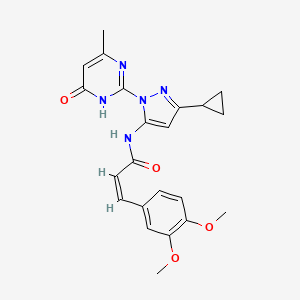
![10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2491054.png)
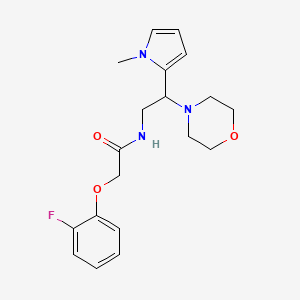
![(4Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B2491059.png)
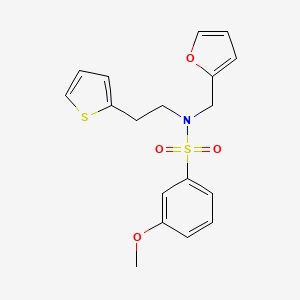

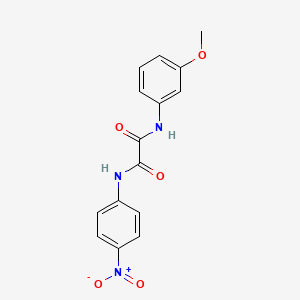
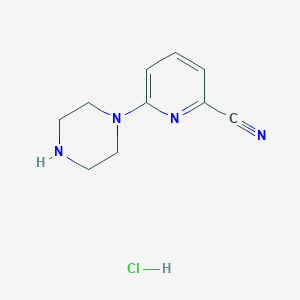
![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2491070.png)
![Tert-butyl 2-((2-(imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2491071.png)
![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2491072.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2491073.png)